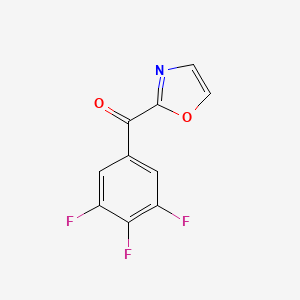

2-(3,4,5-Trifluorobenzoyl)oxazole

描述

2-(3,4,5-Trifluorobenzoyl)oxazole is a fluorinated oxazole derivative characterized by a benzoyl group substituted with three fluorine atoms at the 3-, 4-, and 5-positions of the benzene ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Oxazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects . The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve pharmacokinetic profiles compared to non-fluorinated analogs .

属性

IUPAC Name |

1,3-oxazol-2-yl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NO2/c11-6-3-5(4-7(12)8(6)13)9(15)10-14-1-2-16-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHHJSMHPYBAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642127 | |

| Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-54-8 | |

| Record name | 2-Oxazolyl(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorobenzoyl)oxazole typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .

化学反应分析

Types of Reactions: 2-(3,4,5-Trifluorobenzoyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole products.

Substitution: The trifluorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution can result in a variety of substituted oxazole compounds .

科学研究应用

2-(3,4,5-Trifluorobenzoyl)oxazole has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(3,4,5-Trifluorobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The trifluorobenzoyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in key biological processes .

相似化合物的比较

Comparison with Similar Oxazole Derivatives

Structural and Electronic Properties

The trifluorobenzoyl substituent distinguishes this compound from other oxazole derivatives. Key comparisons include:

Key Findings :

- Benzannulation (e.g., naphthoxazoles) extends conjugation, shifting UV-Vis absorption maxima (e.g., 306–310 nm for HPO vs. 350 nm for HNO) .

Anti-Inflammatory Effects :

- This compound: No direct data on anti-inflammatory activity, but fluorinated oxazoles are known for metabolic stability, a trait beneficial in drug design .

- 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole : Inhibits COX-2 and LOX (IC₅₀ = 1.2 µM for LOX), attributed to the trimethoxyphenyl group’s ability to block arachidonic acid binding .

- Short oxazole fragments (e.g., MccB17 degradation products) : Induce intestinal inflammation via IDO1/Ahr pathways, contrasting with anti-inflammatory effects of larger oxazole derivatives .

Enzyme Inhibition :

Antimicrobial Activity :

- Fluorinated oxazoles may exhibit enhanced membrane permeability due to lipophilicity, though direct evidence for this compound is lacking. Non-fluorinated analogs like MccB17 show size-dependent antimicrobial effects .

Photophysical and Spectroscopic Properties

- ESIPT (Excited-State Intramolecular Proton Transfer): 2-(2′-Hydroxyphenyl)oxazole (HPO) undergoes ESIPT, emitting at 450 nm. Benzannulation in naphthoxazoles (HNO) red-shifts emission to 520 nm . The trifluorobenzoyl group in this compound may disrupt ESIPT due to steric hindrance and electronic effects, though experimental data is needed.

- Mass Spectrometry: Electron impact fragmentation of oxazoles typically involves cleavage of the heterocyclic ring. For this compound, loss of CO (28 Da) and CF₃ (69 Da) fragments are expected, distinguishing it from non-fluorinated analogs .

生物活性

2-(3,4,5-Trifluorobenzoyl)oxazole is a synthetic compound characterized by its unique trifluorobenzoyl moiety attached to an oxazole ring. Its molecular formula is C10H4F3NO2, and it has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

- Molecular Weight : 227.14 g/mol

- Molecular Structure : The structure features a trifluorobenzoyl group which enhances its reactivity and potential biological interactions.

The mechanism of action for this compound is believed to involve interactions with various biological targets. The trifluorobenzoyl group may enhance the compound's affinity for specific enzymes and receptors, influencing key biological pathways. While the exact molecular targets are still under investigation, preliminary studies suggest that it may modulate enzyme activity related to cancer proliferation and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In a study evaluating antiproliferative effects, several derivatives of oxazole were tested against cancer cell lines. The results indicated that this compound showed promising activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's ability to inhibit cell growth suggests potential applications in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxazole derivatives including this compound. The study utilized a broth microdilution method to determine MIC values against clinical isolates of bacteria. The compound showed significant inhibition against gram-positive bacteria. -

Evaluation of Anticancer Properties :

In a separate investigation published in the Journal of Medicinal Chemistry, the antiproliferative effects of this compound were assessed using MTT assays on multiple cancer cell lines. Results indicated that the compound induced apoptosis in HeLa cells through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。